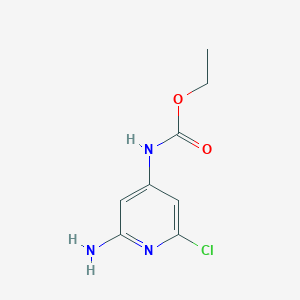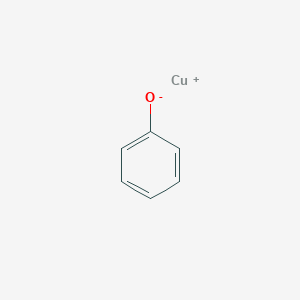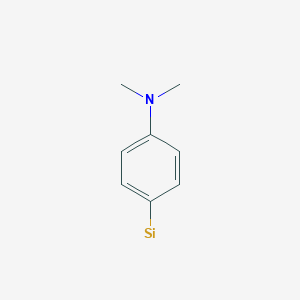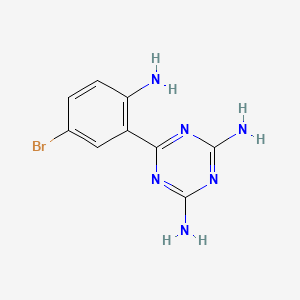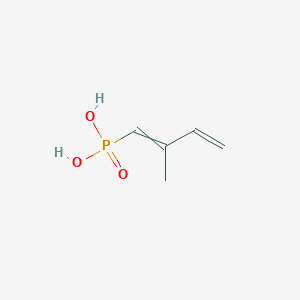![molecular formula C7H4Cl6O B14692719 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 34181-74-3](/img/structure/B14692719.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6,7,7-Hexachlorobicyclo[221]hept-5-en-2-ol is a chlorinated bicyclic compound with the molecular formula C9H4Cl6O4 It is known for its unique structure, which includes multiple chlorine atoms and a bicyclic heptene framework
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce partially dechlorinated compounds .
科学的研究の応用
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with molecular targets through its reactive chlorine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound shares a similar bicyclic structure but includes carboxylic acid groups instead of a hydroxyl group.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid: Another similar compound with a bicyclic framework and carboxylic acid groups.
特性
CAS番号 |
34181-74-3 |
|---|---|
分子式 |
C7H4Cl6O |
分子量 |
316.8 g/mol |
IUPAC名 |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2 |
InChIキー |
KPKKFLBYCOLRQR-UHFFFAOYSA-N |
正規SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




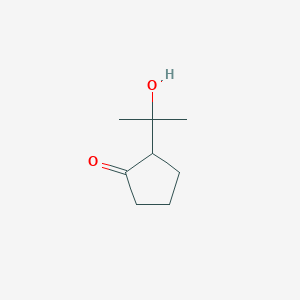
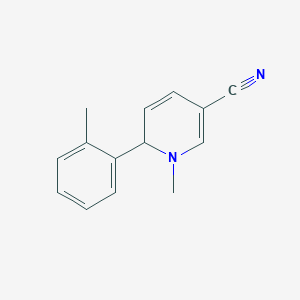
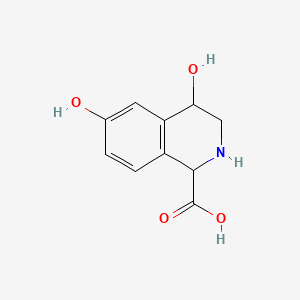
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
